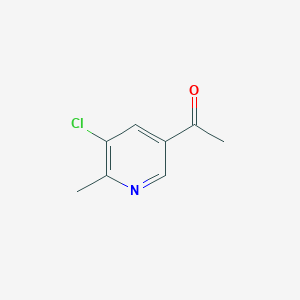

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Descripción general

Descripción

1-(5-Chloro-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, along with an ethanone group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridin-3-yl ethanone using thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(5-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Comparación Con Compuestos Similares

- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

- 1-(6-Methyl-3-pyridinyl)-2-(4-methylsulfonyl)phenyl]ethanone

- 3-(5-Chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Comparison: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Actividad Biológica

1-(5-Chloro-6-methylpyridin-3-YL)ethanone, a compound with the molecular formula C8H8ClNO, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, biochemical properties, and therapeutic applications based on diverse research findings.

Targeting Kinases

Research indicates that compounds similar to this compound may inhibit the activation of protein kinase B (Akt) and its downstream effectors. Specifically, it has been suggested that these compounds can modulate the phosphorylation of key proteins involved in cell signaling pathways, such as Pras40 and p70S6K.

Biochemical Pathways

The compound is also implicated in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes. This activation can influence various cellular responses, including inflammation and cell survival.

Pharmacokinetics

This compound has shown oral bioavailability in animal models. Studies suggest that upon oral administration, it effectively inhibits Akt activation and affects microtubule assembly in cancer cell lines like DU-145.

Cellular Effects

The compound's effects on cellular metabolism and signaling pathways are notable:

- Cell Signaling : It modulates GABA receptor activity, which plays a crucial role in neurotransmission.

- Gene Expression : Influences the expression of genes involved in cell proliferation and apoptosis.

- Cytotoxicity : Exhibits cytotoxic effects against various cancer cell lines, potentially making it a candidate for cancer therapy .

This compound interacts with several enzymes and proteins:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, affecting their catalytic activity and leading to downstream effects on cellular signaling pathways.

- Metabolic Pathways : The compound is metabolized by liver enzymes, producing active or inactive metabolites that can influence its efficacy and safety profile.

Table 1: Summary of Biological Activities

Notable Research Findings

Propiedades

IUPAC Name |

1-(5-chloro-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERJWLDPZYYPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.